molecular formula C10H19N5O2S B2879411 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide CAS No. 920468-30-0

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Cat. No.: B2879411
CAS No.: 920468-30-0
M. Wt: 273.36
InChI Key: OOKUFXARXZVPDP-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a versatile chemical compound with a unique structure that includes a tetrazole ring and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide typically involves the reaction of a cyclohexyl-substituted tetrazole with ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium azide, which is essential for the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted tetrazoles. These products have diverse applications in different scientific fields .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and stability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and sulfonamides, such as:

  • N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]methanesulfonamide
  • N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide is unique due to its specific combination of a cyclohexyl-substituted tetrazole ring and an ethanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUFXARXZVPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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